molecular formula C19H21F3N4O B2759757 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea CAS No. 1396863-51-6

1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea

Cat. No.: B2759757
CAS No.: 1396863-51-6
M. Wt: 378.399
InChI Key: DTJGXRMTWLDNQS-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the trifluoromethyl group and the o-tolyl group. The final step involves the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve the use of organometallic catalysts to facilitate the coupling reactions required for its synthesis. These methods are optimized for high yield and purity, often employing palladium or nickel catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinazoline core or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen atoms into the molecule .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea is unique due to its combination of a quinazoline core, a trifluoromethyl group, and an o-tolyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-12-6-2-4-8-14(12)25-18(27)23-11-10-16-24-15-9-5-3-7-13(15)17(26-16)19(20,21)22/h2,4,6,8H,3,5,7,9-11H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJGXRMTWLDNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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